molecular formula C8H7ClF3N3 B13124170 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)acetimidamide

2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)acetimidamide

Cat. No.: B13124170
M. Wt: 237.61 g/mol
InChI Key: WHVIQPZTAMGFRV-UHFFFAOYSA-N
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Description

2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)acetimidamide is a chemical compound with the molecular formula C8H7ClF3N3 It is a derivative of pyridine, characterized by the presence of a chloro group and a trifluoromethyl group on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)acetimidamide typically involves the reaction of 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)acetonitrile with appropriate reagents under controlled conditions. One common method involves the use of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reagent flow rates, ensuring consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)acetimidamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)acetimidamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)acetimidamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)acetonitrile
  • 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethanamine
  • 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine

Uniqueness

2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)acetimidamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C8H7ClF3N3

Molecular Weight

237.61 g/mol

IUPAC Name

2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethanimidamide

InChI

InChI=1S/C8H7ClF3N3/c9-5-1-4(8(10,11)12)3-15-6(5)2-7(13)14/h1,3H,2H2,(H3,13,14)

InChI Key

WHVIQPZTAMGFRV-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1Cl)CC(=N)N)C(F)(F)F

Origin of Product

United States

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